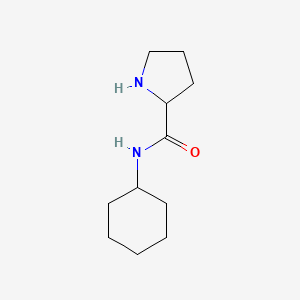

N-cyclohexylpyrrolidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h9-10,12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKXTJCSRJRBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Foundational Chemical Significance

N-cyclohexylpyrrolidine-2-carboxamide is characterized by a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, which is appended with a carboxamide group at the 2-position. The nitrogen atom of this carboxamide is further substituted with a cyclohexyl group. The core pyrrolidine structure is a common motif in a vast array of natural products and synthetic molecules.

The chemical significance of this compound is rooted in the combination of its constituent parts. The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional scaffold that is of great interest to medicinal chemists. nih.govnih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can be crucial for molecular recognition and biological activity. nih.govnih.gov The nitrogen atom within the pyrrolidine ring imparts basicity to the molecule. nih.gov

The carboxamide linkage introduces a planar, rigid unit with hydrogen bonding capabilities, while the cyclohexyl group adds a bulky, lipophilic character to the molecule. This amalgamation of a flexible ring, a rigid linker, and a lipophilic group makes this compound a molecule with distinct stereochemical and electronic properties that can be exploited in various research contexts.

Below is a table summarizing the key chemical properties of a closely related compound, N-Cyclohexyl-2-pyrrolidone, which shares the N-cyclohexyl and pyrrolidone components.

| Property | Value | Unit |

| Molecular Weight | 167.25 | g/mol |

| Density | 1.007 | g/cm³ |

| Boiling Point | 284 | °C |

| Melting Point | 12 | °C |

Note: Data for N-Cyclohexyl-2-pyrrolidone, a structurally related compound. wikipedia.orgchemicalbook.com

Prevalence of the Pyrrolidine 2 Carboxamide Scaffold in Advanced Organic Synthesis Research

The pyrrolidine-2-carboxamide (B126068) scaffold is a privileged structure in advanced organic synthesis and medicinal chemistry. The five-membered pyrrolidine (B122466) ring is a frequently occurring heterocycle in compounds developed for treating human diseases. nih.govnih.gov The interest in this scaffold is driven by several key factors:

Exploration of Pharmacophore Space: The sp³-hybridized carbon atoms in the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govnih.gov

Three-Dimensional Coverage: The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," enhances the three-dimensional coverage of the molecule. nih.govnih.gov

The synthesis of substituted pyrrolidine-2-carboxamides is an active area of research, with efforts focused on developing efficient and stereoselective methods. These methods often involve the functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline, or the construction of the ring from acyclic precursors. nih.gov The development of synthetic routes for the large-scale production of complex pyrrolidine-2-carboxamide derivatives highlights the industrial relevance of this scaffold. google.com

Role As a Building Block in Complex Molecular Architectures for Academic Investigation

In academic research, N-cyclohexylpyrrolidine-2-carboxamide and its constituent motifs serve as valuable building blocks for the construction of more complex molecular architectures. The pyrrolidine-2-carboxamide (B126068) unit can be incorporated into larger molecules to impart specific conformational constraints or to act as a recognition element.

The reactivity of the different components of this compound allows for its elaboration into more intricate structures. For instance, the secondary amine of the pyrrolidine (B122466) ring (if unsubstituted) can be a nucleophile, while the carboxamide can participate in hydrogen bonding or be chemically modified. The cyclohexyl group can also be functionalized to introduce additional diversity.

The use of proline derivatives, which are closely related to pyrrolidine-2-carboxamides, as organocatalysts is a testament to the utility of this scaffold in facilitating complex chemical transformations. nih.gov While specific research detailing the use of this compound as a building block is not extensively documented, the well-established role of the pyrrolidine scaffold in the synthesis of complex molecules suggests its potential in this area. acs.org

Emerging Research Trajectories for N Cyclohexylpyrrolidine 2 Carboxamide and Its Analogs

Chirality in the Pyrrolidine Ring System

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a prevalent structural motif in a vast array of natural products and synthetic compounds, including many with significant biological activity. The chirality of the pyrrolidine ring system is a key determinant of its chemical and biological properties. In the case of this compound, the carbon atom at the 2-position of the pyrrolidine ring, to which the N-cyclohexylcarboxamide group is attached, is a stereogenic center. This gives rise to two possible enantiomers, the (R)- and (S)-forms.

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of enantiomerically pure N-substituted pyrrolidine-2-carboxamides is a critical endeavor for the evaluation of their stereoisomer-specific properties. Several strategies for the asymmetric synthesis of chiral pyrrolidines have been developed, often utilizing the "chiral pool" — readily available, inexpensive, and enantiomerically pure natural products. L-proline, a naturally occurring amino acid, is a common starting material for the synthesis of (S)-pyrrolidine-2-carboxamide derivatives.

One established method involves the coupling of an enantiomerically pure pyrrolidine-2-carboxylic acid (either the (R) or (S) form) with cyclohexylamine (B46788). The reaction is typically facilitated by a peptide coupling reagent to form the amide bond.

Alternatively, asymmetric catalytic methods can be employed to construct the chiral pyrrolidine ring itself. For instance, asymmetric cyclization reactions can provide access to enantiomerically enriched pyrrolidine precursors, which can then be further functionalized to yield the desired this compound. A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been described via a nitrile anion cyclization strategy, achieving high chemical and optical purity without the need for chromatography. wikipedia.org While not specific to the N-cyclohexyl derivative, this methodology highlights a potential route for the enantioselective synthesis of such compounds.

The following table summarizes a general synthetic approach starting from L-proline:

| Step | Description | Starting Material | Product |

| 1 | Protection of the amine | L-proline | N-protected L-proline |

| 2 | Activation of the carboxylic acid | N-protected L-proline | Activated N-protected L-proline |

| 3 | Amide bond formation | Activated N-protected L-proline and Cyclohexylamine | N-protected-(S)-N-cyclohexylpyrrolidine-2-carboxamide |

| 4 | Deprotection | N-protected-(S)-N-cyclohexylpyrrolidine-2-carboxamide | (S)-N-cyclohexylpyrrolidine-2-carboxamide |

Application of this compound Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. tcichemicals.com Pyrrolidine-based structures are frequently employed as effective chiral auxiliaries. While the direct use of this compound as a chiral auxiliary is not extensively documented in readily available literature, its structural analogs, particularly those derived from proline, have seen wide application.

For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been utilized as a chiral auxiliary for the synthesis of optically active amino acids. nih.gov In a more general sense, chiral oxazolidinones, which share some structural similarities in terms of a rigid chiral scaffold, have been popularized for their application in stereoselective transformations such as aldol (B89426) reactions and alkylations. tcichemicals.com The principle relies on the chiral auxiliary creating a diastereomeric intermediate that sterically directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. The this compound framework possesses the necessary chirality and conformational rigidity to potentially serve as a chiral auxiliary in various asymmetric reactions.

Influence of Stereoconfiguration on Molecular Interactions and Biological Recognition

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules. The specific stereoconfiguration of this compound and its analogs dictates how they fit into the binding sites of receptors and the active sites of enzymes. Research on related 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands has shown that the biological activity is highly dependent on the stereochemistry. nih.gov In this series, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity among the four possible stereoisomers. nih.gov

This stereospecificity arises from the precise complementary interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the small molecule and the chiral environment of the biological target. A change in the stereocenter from (R) to (S), for instance, can result in a completely different spatial orientation of the substituents, leading to a loss of key interactions and a significant decrease or complete loss of biological activity.

The following table illustrates the principle of stereospecificity from a study on 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands:

| Stereoisomer | Relative Affinity for Melanocortin-4 Receptor |

| (2R, 3R) | Most Potent |

| Other stereoisomers | Less Potent |

Data based on findings for 3-arylpyrrolidine-2-carboxamide derivatives, analogous to this compound. nih.gov

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Given the often-different biological activities of enantiomers, the ability to separate and assess the enantiomeric purity of chiral compounds like this compound is crucial. Enantioselective chromatography is a powerful technique for both the analytical determination of enantiomeric excess and the preparative isolation of pure enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method.

CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for the enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have broad applicability in separating a wide range of chiral compounds.

Supercritical fluid chromatography (SFC) has also emerged as a valuable technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption. For the assessment of enantiomeric purity, it is often necessary to achieve high chiral resolution to accurately quantify a minor enantiomeric impurity in the presence of a large excess of the major enantiomer.

The selection of the appropriate CSP and chromatographic conditions (mobile phase composition, temperature, flow rate) is critical for achieving successful enantiomeric separation and is typically determined through a screening process with a variety of commercially available chiral columns.

Systematic Structural Modifications and Their Impact on Molecular Recognition

Systematic structural modifications of the this compound scaffold have been instrumental in elucidating the key interactions required for molecular recognition. A notable example is the investigation of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a crucial enzyme in mycobacterial fatty acid synthesis. nih.gov

In these studies, a focused library of compounds was synthesized, maintaining the core this compound structure while introducing a variety of substituents on a phenyl ring attached to the carboxamide nitrogen. This approach allowed for a systematic probing of the binding pocket. The initial hit from high-throughput screening was optimized by exploring different substitution patterns on this appended aromatic ring. This led to the discovery that certain substitutions significantly enhance inhibitory potency, highlighting the importance of this region for molecular recognition. The crystal structures of InhA complexed with some of these inhibitors revealed the specific binding modes, providing a structural basis for the observed SAR. nih.gov

The modifications were not limited to the appended ring. The core scaffold itself, comprising the cyclohexyl and pyrrolidine rings, was also recognized as a key contributor to binding. The cyclohexyl group, for instance, is often involved in hydrophobic interactions within the target protein.

Analysis of Substituent Effects on Amide Functionality and Cyclohexyl Moiety

The amide functionality and the cyclohexyl moiety are critical components of the this compound scaffold, and their substitution patterns have a profound effect on biological activity.

The amide group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Studies on related cycloalkylamide derivatives have shown that the nature and orientation of substituents near the amide can significantly influence binding affinity. nih.gov For instance, the introduction of bulky groups near the amide can disrupt crucial hydrogen bonding interactions with the target protein, leading to a loss of activity.

The cyclohexyl moiety primarily contributes to the lipophilicity of the molecule, facilitating its entry into hydrophobic pockets within the binding site of a target protein. Research on cycloalkylamide inhibitors of soluble epoxide hydrolase (sEH) has demonstrated that a cyclohexane (B81311) ring (C6) is often the minimum size required for reasonable inhibitory potency, with smaller cycloalkanes showing no activity. nih.gov Increasing the hydrophobicity of this moiety can dramatically improve potency. However, the position of substituents on the cyclohexyl ring is also critical. For example, placing an ester group at the 4-position of the cyclohexane can be effective for potent inhibition, whereas placing it at the 2-position, closer to the amide pharmacophore, can disrupt binding. nih.gov

In the context of this compound derivatives targeting InhA, the cyclohexyl ring was kept intact during the initial optimization, suggesting its importance for establishing favorable hydrophobic contacts within the enzyme's active site. nih.gov

Correlation of Pyrrolidine Ring Conformation with Interaction Profiles

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often referred to as "pseudorotation." nih.gov The specific conformation of the pyrrolidine ring can significantly influence the spatial orientation of its substituents, thereby affecting the molecule's interaction profile with a biological target.

The conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents. nih.gov Inductive and stereoelectronic effects of substituents, particularly at the C4 position, can favor specific envelope (Cγ-exo or Cγ-endo) conformations. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity.

While specific studies on the conformational analysis of this compound derivatives are not extensively detailed in the provided search results, the general principles of pyrrolidine chemistry suggest that the stereochemistry at the 2-position (bearing the carboxamide) and any other substitutions on the pyrrolidine ring would dictate its preferred pucker. This, in turn, would orient the N-cyclohexylcarboxamide moiety in a specific three-dimensional arrangement, which is crucial for fitting into the binding site of a target protein. The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature that allows for the exploration of three-dimensional chemical space and can lead to different biological profiles for different stereoisomers. nih.gov

Ligand Efficiency and Fragment-Based Exploration of the this compound Scaffold

Ligand efficiency (LE) is a valuable metric in drug discovery, particularly in fragment-based approaches. It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). nih.gov Fragment-based drug discovery (FBDD) often starts with small, low-affinity fragments that have high ligand efficiencies. These fragments are then grown or linked to produce more potent leads, ideally while maintaining a good LE. nih.gov

The this compound scaffold can be deconstructed into its constituent fragments: the pyrrolidine-2-carboxamide core and the cyclohexyl group. In the context of the InhA inhibitors, the initial hits identified through high-throughput screening can be considered as leads derived from fragment-like starting points. The subsequent optimization process, which involved adding substituents to the phenyl ring, is a practical example of fragment growing. nih.gov

The goal of such optimization is to increase potency without excessively increasing molecular weight and lipophilicity, thereby maintaining favorable drug-like properties. The use of LE and related metrics like lipophilic ligand efficiency (LLE) can guide this process, helping to select modifications that provide the most significant gains in binding affinity for the added molecular complexity.

Below is an illustrative data table showing how ligand efficiency might be calculated for a hypothetical series of this compound derivatives.

| Compound ID | Structure | IC50 (µM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) (pIC50/HAC) |

| 1 | This compound | 100 | 4.0 | 13 | 0.31 |

| 2 | N-(4-chlorocyclohexyl)pyrrolidine-2-carboxamide | 50 | 4.3 | 14 | 0.31 |

| 3 | N-cyclohexyl-1-methylpyrrolidine-2-carboxamide | 80 | 4.1 | 14 | 0.29 |

| 4 | N-cyclohexyl-4-hydroxypyrrolidine-2-carboxamide | 20 | 4.7 | 14 | 0.34 |

This table is for illustrative purposes and does not represent actual experimental data from the search results.

Development of Focused Compound Libraries for SAR Elucidation

The development of focused compound libraries is a powerful strategy for systematically exploring the SAR of a particular chemical scaffold. This approach was effectively utilized in the optimization of pyrrolidine carboxamide inhibitors of InhA. nih.gov

Starting with the this compound core structure, a focused library was created by reacting the cyclohexyl pyrrolidine carboxylic acid with a diverse set of anilines. This allowed for the rapid generation of a series of analogs with various substituents on the phenyl ring. nih.gov The synthesis was carried out using a microtiter plate format, which is amenable to parallel synthesis and high-throughput screening. nih.gov

A key innovation in this study was the use of in situ screening, where the biological activity of the newly synthesized compounds was evaluated directly from the reaction mixture without the need for purification. This significantly accelerated the SAR elucidation process. The results from this focused library screening quickly identified key structural modifications that led to a more than 160-fold improvement in potency compared to the initial lead compound. nih.gov

This highlights the efficiency of combining focused library synthesis with rapid biological evaluation to quickly map the SAR of a compound series and identify promising candidates for further development.

Computational Chemistry and Cheminformatics Investigations on N Cyclohexylpyrrolidine 2 Carboxamide

Molecular Modeling and Conformational Analysis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and typically adopts envelope or twist conformations. The substituents on the ring influence the preferred pucker. The amide bond introduces a degree of planarity, but rotation around the C-N bonds is still possible, leading to different rotamers. The cyclohexyl ring is most stable in a chair conformation, but ring-flipping can occur. The linkage of these fragments results in a molecule with considerable conformational freedom.

Conformational analysis of N-cyclohexylpyrrolidine-2-carboxamide and its derivatives is performed using computational methods such as molecular mechanics (MM) and quantum mechanics (QM). These studies systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformations is crucial, as the bioactive conformation—the shape the molecule adopts when it binds to its target—is often one of these low-energy states. For instance, in the context of designing peptidomimetics, constraining the conformational flexibility of the pyrrolidine ring has been shown to enhance affinity for certain receptors by reducing the entropic penalty of binding. nih.gov

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Significance |

| ω (omega) | Dihedral angle of the peptide bond (Cα-C'-N-Cα) | Determines the cis/trans configuration of the amide bond. |

| φ (phi) | Dihedral angle around the N-Cα bond | Defines the rotation of the pyrrolidine ring relative to the amide. |

| ψ (psi) | Dihedral angle around the Cα-C' bond | Defines the rotation of the carboxamide group. |

| χ (chi) | Dihedral angles within the pyrrolidine and cyclohexyl rings | Describe the puckering of the rings. |

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods provide a detailed description of the electronic structure of this compound, offering insights into its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a commonly employed QM method for molecules of this size, balancing computational cost with accuracy.

QM calculations can determine a range of electronic properties, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbonyl oxygen of the amide group, for example, is an area of negative electrostatic potential, making it a likely hydrogen bond acceptor.

Partial Atomic Charges: These calculations quantify the charge on each atom, which is useful for understanding intermolecular interactions and for parameterizing molecular mechanics force fields.

These QM-derived properties are fundamental for predicting how this compound will interact with its environment, including solvent molecules and biological macromolecules.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, which has been identified as a scaffold for inhibitors of the Mycobacterium tuberculosis enzyme InhA (enoyl-acyl carrier protein reductase), docking simulations are instrumental in elucidating its binding mode.

In a typical docking study, the three-dimensional structure of the target protein, often obtained from X-ray crystallography, is used to define a binding site. The conformational space of the ligand is then explored within this site, and various scoring functions are used to estimate the binding affinity for each pose.

Initial in silico docking studies of pyrrolidine carboxamide derivatives into the InhA active site have suggested that a key feature of their binding is a hydrogen-bonding network involving the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor. The cyclohexyl ring of this compound is predicted to form favorable van der Waals interactions with hydrophobic residues in the binding pocket, such as Gly96 and Phe97, as well as the nicotinamide (B372718) ribose of the NAD+ cofactor. These interactions help to anchor the ligand in the active site and contribute to its binding affinity.

Table 2: Predicted Interactions of this compound with InhA from Docking Studies

| Interacting Group of Ligand | Interacting Residue/Molecule in InhA | Type of Interaction |

| Carbonyl Oxygen (pyrrolidine) | Tyr158, NAD+ | Hydrogen Bond |

| Cyclohexyl Ring | Gly96, Phe97, NAD+ | van der Waals / Hydrophobic |

| Lactam Ring | NAD+, Met161, Met199 | van der Waals / Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For the pyrrolidine carboxamide class of inhibitors, QSAR studies can be used to predict the inhibitory potency of new analogs and to identify the key molecular features that drive activity.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values against InhA) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the observed activity.

For the pyrrolidine carboxamide series, QSAR models could reveal, for instance, the optimal size and substitution pattern on the cyclohexyl ring or the importance of specific electronic features for potent InhA inhibition. Such models serve as a valuable guide for medicinal chemists in the optimization of lead compounds.

Molecular Dynamics Simulations of this compound in Complex Systems

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound bound to InhA, for example, can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to propagate the system forward in time. The resulting trajectory can be analyzed to study various phenomena, including:

Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimates of the binding affinity.

Water Networks: The simulation can show the role of individual water molecules in mediating protein-ligand interactions.

MD simulations are computationally intensive but provide a level of detail that is often essential for a comprehensive understanding of the molecular recognition process.

Cheminformatics Approaches for Chemical Space Exploration and Compound Classification

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. For a compound like this compound, cheminformatics approaches can be used to place it within the broader context of known chemical space and to identify other compounds with similar properties.

By representing molecules as numerical fingerprints or in a multi-dimensional descriptor space, large chemical databases can be searched for analogs of this compound. This can be useful for identifying commercially available compounds for testing or for generating ideas for new synthetic targets.

Furthermore, machine learning and data mining techniques can be used to classify compounds based on their structural features and predicted properties. For example, a classification model could be trained to distinguish between compounds that are likely to be InhA inhibitors and those that are not, based on their molecular structures. Such models can be used to virtually screen large compound libraries to prioritize candidates for experimental testing, thereby accelerating the drug discovery process.

Mechanistic Elucidation of N Cyclohexylpyrrolidine 2 Carboxamide Interactions with Biological Targets

Studies on Neurotransmitter Receptor Modulation (e.g., GABAergic System)

While specific studies detailing the interaction of N-cyclohexylpyrrolidine-2-carboxamide with the GABAergic system are not prominent in the reviewed literature, the broader class of pyrrolidine (B122466) carboxamides has been shown to modulate other crucial neurotransmitter systems. This indicates the scaffold's potential for activity within the central nervous system (CNS).

For example, the pyrrolidine carboxamide derivative SSR149415 has been identified as a selective and orally active antagonist of the arginine vasopressin receptor 1b (V1b). nih.govnih.gov The V1b receptor is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress, and emotions. nih.gov As an antagonist, SSR149415 has demonstrated anxiolytic-like and antidepressant-like properties in rodent models, highlighting the therapeutic potential of this chemical class in neuropsychiatric disorders. nih.gov

Furthermore, a patent for pyrrole (B145914) and pyrazole (B372694) derivatives includes claims for pyrrolidine carboxamide compounds as potentiators of glutamate (B1630785) receptors, specifically AMPA receptors. google.com Glutamate is the primary excitatory neurotransmitter in the CNS, and its modulation is a key strategy for treating conditions like schizophrenia and depression. google.com These findings collectively suggest that the pyrrolidine carboxamide structure is a versatile scaffold capable of interacting with various G protein-coupled receptors and ion channels in the brain, even if direct GABAergic modulation by this compound itself is not yet characterized.

Analysis of Protein-Ligand Binding Modes via Co-crystallization and Spectroscopic Probes

The precise manner in which a ligand binds to its protein target is crucial for understanding its mechanism of action and for guiding further rational drug design. For the pyrrolidine carboxamide class, co-crystallization studies with InhA have provided atomic-level insights into the binding mode. mdpi.comnih.gov

Crystal structures of InhA in complex with three different pyrrolidine carboxamide inhibitors revealed a conserved binding orientation within the enzyme's active site. mdpi.com A key feature of this interaction is a dual hydrogen bonding network formed between the oxygen atom of the inhibitor's pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor. mdpi.com This hydrogen bond network appears to be a conserved and critical feature for potent inhibition across many InhA inhibitors. mdpi.com Upon inhibitor binding, the Tyr158 residue undergoes a conformational change to accommodate the ligand, while other active site residues remain largely unchanged. nih.gov

In addition to X-ray crystallography, standard spectroscopic methods are essential for characterizing these compounds. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the chemical structure, purity, and stereochemistry of synthesized pyrrolidine carboxamide derivatives. researchgate.net This foundational characterization is a prerequisite for interpreting complex protein-ligand interaction studies.

Chemical Biology Approaches for Target Deconvolution

Identifying the full spectrum of a compound's biological targets, a process known as target deconvolution, is critical for understanding its therapeutic effects and potential off-target liabilities. researchgate.net Several powerful chemical biology strategies are available for this purpose.

Affinity-based chemoproteomics is a powerful technique used to identify the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. researchgate.net The standard approach involves immobilizing the compound of interest—in this case, an analogue of this compound—onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with the proteome, allowing its binding partners to be selectively captured. After washing away non-specific proteins, the captured "prey" proteins are eluted and identified using mass spectrometry. researchgate.net

Another related method is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that ligand binding can stabilize a target protein against proteolysis. mdpi.com While no specific affinity-based studies for this compound were found, these methods represent a viable and direct strategy to uncover its protein interactome in an unbiased, proteome-wide manner.

Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technology that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. google.comscience.gov These probes typically feature a reactive group ("warhead") that covalently modifies a catalytically active residue in the enzyme's active site. nih.gov

For non-covalent inhibitors like this compound, a competitive ABPP format is highly effective for target deconvolution. In this setup, a biological system is pre-incubated with the inhibitor before treatment with a broad-spectrum activity-based probe. The inhibitor will compete with the probe for binding to its target enzymes. As a result, proteins that show a decrease in probe labeling in the presence of the inhibitor are identified as its potential targets. This approach allows for the characterization of the compound's selectivity and potency across entire enzyme classes (e.g., serine hydrolases, oxidoreductases) in a single experiment. guidetopharmacology.org

To capture and identify protein targets, especially those involving non-covalent interactions that may not survive affinity purification, photoreactive probes offer a powerful solution. This technique involves synthesizing an analogue of the compound of interest that incorporates a small, chemically inert, photoreactive group, such as a diazirine or benzophenone.

An this compound-based photoreactive probe would be introduced to cells or cell lysates. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that instantly forms a covalent bond with any nearby molecules, effectively "trapping" the target protein. nih.gov The covalently-tagged protein can then be isolated and identified using mass spectrometry, often facilitated by a second tag on the probe (e.g., biotin (B1667282) or a click-chemistry handle) for enrichment. cardiff.ac.uk This approach provides a snapshot of the direct binding interactions in a physiological context and is an invaluable tool for validating targets identified by other means.

Investigation of Molecular Interaction Networks and Pathways

The molecular interactions of this compound and its structural analogs with various biological targets have been a subject of significant research, aiming to elucidate their mechanism of action. These investigations have revealed that compounds containing the pyrrolidine-2-carboxamide (B126068) scaffold can engage with a range of proteins, often through a combination of hydrogen bonding and hydrophobic interactions. The specific nature of these interactions is largely dictated by the substitutions on the pyrrolidine ring and the carboxamide nitrogen.

Studies on various N-substituted pyrrolidine-2-carboxamide derivatives have identified their potential to interact with several key biological pathways. For instance, certain derivatives have been shown to act as ligands for receptors like the melanocortin-4 receptor (MC4R), while others exhibit inhibitory activity against enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.netnih.gov

The interaction with these targets suggests the involvement of this compound and its analogs in cellular signaling cascades and metabolic pathways. For example, modulation of the MC4R can influence energy homeostasis, while inhibition of InhA is crucial for disrupting the mycolic acid biosynthesis pathway in mycobacteria. nih.govnih.gov Furthermore, inhibition of CDK2 points to a potential role in the regulation of the cell cycle. researchgate.net

Detailed structural studies, often employing X-ray crystallography, have provided insights into the precise molecular interactions. For a series of pyrrolidine carboxamide inhibitors of InhA, it was observed that the carbonyl oxygen of the lactam ring forms a crucial hydrogen bond with the hydroxyl group of Tyr158 and the 2'-hydroxyl of the NAD+ cofactor. The cyclohexyl group, in related structures, has been shown to engage in van der Waals interactions with hydrophobic residues such as Gly96 and Phe97 within the active site. nih.gov The lactam ring itself can also participate in interactions with the nicotinamide (B372718) ring of NAD+ and residues like Met161 and Met199. nih.gov

Similarly, molecular docking studies of sulphonamide pyrrolidine carboxamide derivatives targeting P. falciparum N-myristoyltransferase (PfNMT) have highlighted the binding affinities and potential inhibitory mechanisms. nih.gov These computational models, combined with experimental data, help in constructing a comprehensive picture of the molecular interaction networks.

The following tables summarize the observed interactions and biological activities of various pyrrolidine-2-carboxamide derivatives, providing a basis for understanding the potential interactions of this compound.

| Derivative Class | Biological Target | Key Interacting Residues/Moieties | Observed Effect | Reference |

| 3-Arylpyrrolidine-2-carboxamides | Melanocortin-4 Receptor (MC4R) | Not specified in detail | Agonist activity | nih.gov |

| Pyrrolidine-carboxamides | Epidermal Growth Factor Receptor (EGFR) / Cyclin-Dependent Kinase 2 (CDK2) | Not specified in detail | Dual inhibition, antiproliferative activity | researchgate.net |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Tyr158, NAD+, Gly96, Phe97, Met161, Met199 | Inhibition of enzyme activity | nih.gov |

| Sulphonamide Pyrolidine Carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Not specified in detail | Antiplasmodial and antioxidant activities | nih.gov |

Interactive Data Table: Biological Activity of Pyrrolidine-2-Carboxamide Derivatives

| Compound/Derivative Series | Target | Activity (IC50/Ki) | Reference |

| Pyrrolidine-carboxamide 7g | A-549, MCF-7, HT-29 cell lines | IC50 = 0.90 µM (mean) | researchgate.net |

| Pyrrolidine-carboxamide derivatives | EGFR | IC50 = 87 to 107 nM | researchgate.net |

| Sulphonamide pyrolidine carboxamide 10o | P. falciparum N-myristoyltransferase (PfNMT) | Ki = 0.09 µM (theoretical) | nih.gov |

| Sulphonamide pyrolidine carboxamide derivatives | Plasmodium falciparum | IC50 = 2.40–8.30 μM | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies in N Cyclohexylpyrrolidine 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-cyclohexylpyrrolidine-2-carboxamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in both the pyrrolidine (B122466) and cyclohexane (B81311) rings.

Amide Proton (N-H): A broad singlet or doublet is anticipated, typically in the range of 7.5-8.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Pyrrolidine Protons: The proton at the C2 chiral center (α-proton) would likely appear as a multiplet, coupled to the adjacent C3 methylene (B1212753) protons. The remaining methylene protons on the pyrrolidine ring (C3, C4, C5) would present as complex, overlapping multiplets in the upfield region, generally between 1.5 and 3.5 ppm.

Cyclohexane Protons: The proton on the nitrogen-bearing carbon of the cyclohexane ring (CH-N) would appear as a distinct multiplet. The remaining ten protons on the cyclohexane ring would give rise to a series of broad, overlapping multiplets in the 1.0-2.0 ppm range, corresponding to the axial and equatorial positions of a chair conformation.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a characteristic signal expected in the 170–180 ppm region. compoundchem.com

Pyrrolidine Carbons: The C2 carbon, being attached to both the carbonyl group and the ring nitrogen, would appear around 55-65 ppm. The other pyrrolidine carbons (C3, C4, C5) would have signals in the 20-50 ppm range. oregonstate.edu

Cyclohexane Carbons: The carbon attached to the amide nitrogen (C-N) is expected around 50-60 ppm. The other five carbons of the cyclohexane ring would produce signals in the 25-35 ppm range. pdx.edu

Conformational studies using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing insights into the preferred orientation of the cyclohexane ring relative to the pyrrolidine moiety and the puckering of the five-membered ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide C=O | - | 170 - 180 |

| Amide N-H | 7.5 - 8.5 | - |

| Pyrrolidine C2-H | Multiplet | 55 - 65 |

| Pyrrolidine C3, C4, C5 | 1.5 - 3.5 (overlapping multiplets) | 20 - 50 |

| Cyclohexane C1'-H | Multiplet | 50 - 60 |

| Cyclohexane C2'-C6' | 1.0 - 2.0 (overlapping multiplets) | 25 - 35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are crucial for identifying the key functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule based on the absorption of infrared radiation by its vibrating bonds.

N-H Stretch: A prominent absorption band is expected in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Sharp peaks between 3000 and 2850 cm⁻¹ arise from the C-H stretching vibrations of the sp³-hybridized carbons in the pyrrolidine and cyclohexane rings.

Amide I Band (C=O Stretch): A very strong and sharp absorption band, typically found between 1680 and 1630 cm⁻¹, is characteristic of the C=O stretching vibration in the amide group. This is one of the most diagnostic peaks in the spectrum.

Amide II Band (N-H Bend): Another key amide feature appears between 1570 and 1515 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. While C=O stretches are also visible, non-polar bonds like C-C backbones of the rings often produce stronger Raman signals than IR. This can be particularly useful for analyzing the skeletal vibrations of the cycloalkane structures. researchgate.net

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (R-CO-NH-R') | 3400 - 3200 | Medium-Strong |

| C-H Stretch | Alkane (CH₂, CH) | 3000 - 2850 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Very Strong |

| Amide II (N-H Bend) | Secondary Amide | 1570 - 1515 | Strong |

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive surface-specific technique. While standard IR is used for bulk sample analysis, RAIRS is designed to study monolayers or thin films of a compound adsorbed onto a reflective surface, such as gold or stainless steel. spbstu.ru For this compound, RAIRS could be employed to investigate its orientation and intermolecular interactions when bound to a substrate, which is pertinent in fields like materials science or in studying interactions with metallic surfaces. spbstu.ru

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural information from fragmentation patterns.

For this compound (C₁₁H₂₀N₂O), the exact monoisotopic mass is 196.1576 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ at m/z 197.1649. Other adducts, such as with sodium [M+Na]⁺ (m/z 219.1468) or potassium [M+K]⁺ (m/z 235.1208), might also be detected. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragments. Key fragmentation pathways for this compound would likely include:

Cleavage of the amide C-N bond: This could lead to fragments corresponding to the protonated pyrrolidine carboxamide moiety or the cyclohexylaminium ion.

Loss of the cyclohexyl group: A common fragmentation would be the cleavage of the bond between the cyclohexane ring and the amide nitrogen.

Ring-opening of the pyrrolidine: Fragmentation of the pyrrolidine ring itself can also occur.

These fragmentation patterns are essential for the unambiguous identification of the compound in complex mixtures. nih.gov

Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₁H₂₁N₂O]⁺ | 197.165 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₁H₂₀N₂ONa]⁺ | 219.147 | Sodium Adduct |

| Fragment 1 | [C₅H₈NO]⁺ | 98.060 | Pyrrolidinyl-carbonyl cation (from C-N cleavage) |

| Fragment 2 | [C₆H₁₂N]⁺ | 98.097 | Cyclohexylaminium ion (from C-N cleavage) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. This compound lacks an extensive system of conjugated π-bonds and therefore is not expected to be a strong chromophore. The primary electronic transition available is the n→π* transition associated with the lone pair electrons on the carbonyl oxygen and the π-system of the C=O double bond. compoundchem.comucl.ac.uk This transition is typically weak (low molar absorptivity) and occurs at short wavelengths, often below 220 nm. Consequently, it may be obscured by the solvent cutoff in many standard spectroscopic solvents. ucl.ac.uk

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Since this compound has no native fluorophore (a structural component that fluoresces), it is not expected to be fluorescent on its own. However, fluorescence spectroscopy can be a powerful tool for studying its interaction with other fluorescent molecules. For instance, if the compound binds to a protein or another fluorescent probe, it may cause a change (quenching or enhancement) in the probe's fluorescence, allowing for the characterization of binding affinity and kinetics. spbstu.ruresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain an electron density map from which the exact position of each atom can be determined.

This analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements for all covalent bonds and angles within the molecule.

Conformation: The exact puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the conformation of the cyclohexane ring (typically a chair conformation). nih.gov

Stereochemistry: Absolute confirmation of the relative stereochemistry if chiral centers are present.

Intermolecular Interactions: A detailed picture of how the molecules pack in the crystal lattice, revealing hydrogen bonding patterns involving the amide N-H and C=O groups, as well as van der Waals interactions.

This solid-state structural information is invaluable for validating computational models and understanding the fundamental conformational preferences of the molecule.

Derivatization and Library Synthesis for Academic Exploration of N Cyclohexylpyrrolidine 2 Carboxamide

Systematic Synthesis of Analogs with Varied Substituents and Linkers

The systematic synthesis of analogs of the N-cyclohexylpyrrolidine-2-carboxamide core allows for a detailed investigation of structure-activity relationships (SAR). This process involves the methodical variation of different components of the molecule, including substituents on the pyrrolidine (B122466) ring, modifications of the amide linker, and replacement of the cyclohexyl group.

A common strategy begins with a substituted pyrrolidine-2-carboxylic acid precursor. For instance, research on related 3-arylpyrrolidine-2-carboxamide derivatives has shown that cyclization strategies can produce potent compounds, with specific stereoisomers (e.g., the 2R,3R-pyrrolidine isomer) exhibiting the highest affinity for their targets. nih.gov This highlights the importance of stereochemical control in the synthesis of such analogs. nih.gov

Synthetic approaches can be broken down into several key stages: formation of the pyrrolidine ring, installation of substituents on the ring (e.g., at the C3 or C4 positions), formation of the amide bond, and subsequent modification of the introduced functional groups. google.com A particularly fruitful area of derivatization involves the nitrogen atom of the pyrrolidine ring. For example, a library of sulphonamide pyrolidine carboxamide derivatives has been synthesized by reacting a tosyl-protected pyrrolidine-2-carboxylic acid with various substituted anilines. nih.gov This approach allows for the introduction of a wide array of aryl and heteroaryl groups at the carboxamide nitrogen, replacing the cyclohexyl moiety to probe different binding interactions. nih.gov

The general synthesis for these derivatives often involves a peptide coupling reaction. The protected pyrrolidine-2-carboxylic acid is activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in the presence of a base such as Diisopropylethylamine (DIPEA), followed by the addition of the desired amine (e.g., a substituted aniline) to form the final carboxamide product. nih.gov

| Compound Name | Key Substituents | Reported Yield | Molecular Formula |

|---|---|---|---|

| N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Pyrrolidine N: 4-nitrophenylsulfonyl Amide N: 4-methoxyphenylamino | 52% | C21H24N4O6S |

| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Pyrrolidine N: 4-nitrophenylsulfonyl Amide N: 4-chlorophenylamino | Not specified in abstract | C20H21ClN4O6S |

| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | Pyrrolidine N: Tosyl Amide N: 4-chlorophenylamino | Not specified in abstract | C21H24ClN3O4S |

| N-(1-(4-chloro-2-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | Pyrrolidine N: Tosyl Amide N: 4-chloro-2-fluorophenylamino | Not specified in abstract | C21H23ClFN3O4S |

| N-(1-(4-chlorobenzylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | Pyrrolidine N: Tosyl Amide N: 4-chlorobenzylamino | 54% | C22H26ClN3O4S |

Combinatorial Chemistry Approaches for Diversifying the Pyrrolidine Carboxamide Core

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of related compounds, enabling high-throughput screening and the efficient exploration of SAR. The pyrrolidine carboxamide core is well-suited to combinatorial approaches due to its modular nature, which can be synthetically dissected into several key building blocks. google.com

A general synthetic process for creating a library based on this scaffold can be envisioned in four parts that can be performed in various orders:

Pyrrolidine Ring Formation: Utilizing different starting materials to create substituted or unsubstituted pyrrolidine rings.

Ring Substitution: Introducing diversity by installing various substituents at the C3 and C4 positions of the pyrrolidine ring, often through alkylation with suitable electrophiles. google.com

Amide Bond Formation: Coupling the pyrrolidine-2-carboxylic acid core with a diverse library of primary or secondary amines. In the context of this compound, this would involve using a library of amines in place of cyclohexylamine (B46788) to generate a wide range of N-substituted analogs.

Functional Group Interconversion: Further diversifying the library by chemically modifying the substituents installed in the previous steps. google.com

This modular approach allows for a "matrix synthesis" strategy, where arrays of starting materials (e.g., 10 different substituted pyrrolidines and 100 different amines) can be combined to theoretically produce a library of 1,000 distinct compounds. This method is highly effective for discovering novel compounds with desired biological activities, such as the development of inhibitors for enzymes or modulators for receptors. google.com

Synthesis of Conformationally Constrained or Flexible Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Synthesizing derivatives of this compound with altered conformational properties is a key strategy for optimizing target binding and improving selectivity.

The parent scaffold has inherent conformational features: the cyclohexane (B81311) ring typically adopts a stable chair conformation, while the five-membered pyrrolidine ring exists in a more dynamic equilibrium between envelope and twisted forms. nih.gov

Conformationally Constrained Derivatives: The goal of conformational constraint is to "lock" the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty of binding to a target protein. nih.gov This can be achieved by:

Introducing Steric Hindrance: The addition of bulky groups, such as a methyl group on the pyrrolidine ring, can restrict bond rotation and favor a particular ring pucker. researchgate.net

Creating Bicyclic Systems: Fusing the pyrrolidine ring with another ring system, such as a cyclopropane (B1198618) ring to create a bicyclo[3.1.0]hexane system, can rigidly lock the conformation. nih.gov These "methanocarba" analogs act as bioisosteres of the original ring but with significantly reduced flexibility. nih.gov

Flexible Derivatives: Conversely, increasing the flexibility of the molecule can be advantageous if the exact binding conformation is unknown or if the target requires an induced-fit mechanism. This can be accomplished by:

Replacing the Cyclohexyl Ring: Swapping the rigid cyclohexyl group with a flexible, long-chain alkyl or branched alkyl group.

Modifying the Linker: Introducing more rotatable bonds between the pyrrolidine core and the N-substituent.

These strategies allow researchers to systematically tune the rigidity of the scaffold to match the requirements of a specific biological target.

Incorporation of this compound into Peptidomimetics and Oligonucleotide Conjugates

The structural similarity of the this compound core to the amino acid proline makes it an excellent candidate for inclusion in peptidomimetics and for conjugation to other biomolecules.

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. Since this compound is a derivative of proline, it can be incorporated into a peptide sequence as a proline analog. The presence of the N-cyclohexyl group would introduce a bulky, lipophilic moiety that can probe deep hydrophobic pockets within a protein's binding site. Furthermore, the pyrrolidine ring can enforce a specific "turn" in the peptide backbone, similar to proline, which can be crucial for biological activity. researchgate.net

Development of Chemical Probes Based on the this compound Scaffold

Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov They are small molecules designed to selectively bind and modulate a specific protein target, allowing researchers to study its function in a cellular or organismal context. nih.gov The this compound scaffold can serve as an excellent starting point for the development of such probes.

Key attributes of a high-quality chemical probe include high affinity and selectivity for its target, a well-understood mechanism of action, and, crucially, the availability of a structurally similar but biologically inactive negative control compound. nih.gov

The development process for a probe based on the this compound scaffold would involve:

SAR-Guided Optimization: Starting with a biologically active this compound "hit," medicinal chemistry efforts would focus on optimizing its potency and selectivity. acs.org

Affixing a Reporter Tag: A synthetically tractable position on the scaffold would be identified to attach a reporter group. This could be a fluorophore for use in fluorescence microscopy or flow cytometry, a biotin (B1667282) tag for affinity purification and pulldown experiments, or a photoreactive group for photo-affinity labeling to covalently link the probe to its target protein.

Synthesis of a Negative Control: A close structural analog of the final probe would be synthesized that is designed to be inactive against the target. nih.gov This could be achieved, for example, by inverting a key stereocenter or removing a functional group essential for binding. This control is vital to ensure that any observed biological effects are due to the specific interaction with the target and not off-target or non-specific effects of the chemical scaffold itself.

By functionalizing the this compound core in this manner, researchers can create powerful tools to identify and validate new drug targets and to unravel the intricacies of cellular signaling pathways. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for N Cyclohexylpyrrolidine 2 Carboxamide

Exploration of Novel Reaction Pathways for Scaffold Decoration

The functionalization of the N-cyclohexylpyrrolidine-2-carboxamide scaffold is a promising area for future research, with the potential to generate a diverse library of analogues with unique properties. While established methods for pyrrolidine (B122466) synthesis exist, the exploration of novel reaction pathways for its "decoration" remains a fertile ground for discovery.

One-pot multicomponent reactions, such as the Joullié–Ugi reaction, have proven effective in the synthesis of polyhydroxylated piperidine (B6355638) and pyrrolidine peptidomimetic scaffolds. acs.org This approach, which involves the reaction of cyclic imines with isocyanides and carboxylic acids, offers a streamlined route to complex molecules. acs.org Future research could focus on expanding the scope of this reaction for the this compound core, incorporating a wider array of isocyanides and carboxylic acids to introduce diverse functional groups. A significant advantage of this strategy is the ability to generate sugar-derived imines from readily available lactams, facilitating the synthesis of chiral derivatives. acs.org

Furthermore, the classical 1,3-dipolar cycloaddition reaction presents another powerful tool for scaffold modification. nih.gov This reaction, typically between an azomethine ylide and a dipolarophile, is a cornerstone in the synthesis of five-membered heterocycles. nih.govmdpi.com Investigating novel dipolarophiles to react with a transiently generated azomethine ylide from the pyrrolidine ring of this compound could lead to the construction of novel fused-ring systems and spiro-pyrrolidine derivatives. nih.gov The rigidity of spiro-pyrrolidine structures can be advantageous for their incorporation into biological macromolecules. nih.gov

Future efforts should also be directed towards the late-stage functionalization of the pyrrolidine ring. This involves the selective introduction of substituents at various positions on the pre-formed scaffold. The development of regioselective C-H activation methods tailored for this system would be particularly impactful, allowing for precise and efficient decoration without the need for lengthy de novo syntheses.

Investigation of this compound in Supramolecular Chemistry Research

The unique structural characteristics of this compound make it an intriguing candidate for exploration in the field of supramolecular chemistry. The pyrrolidine ring, with its inherent conformational flexibility, and the amide linkage, capable of forming hydrogen bonds, provide the necessary components for self-assembly and host-guest interactions.

The conformation of the pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov This "puckering" effect could be harnessed to design molecules that can adopt specific shapes, enabling them to act as building blocks for larger supramolecular architectures. nih.gov Future research could investigate how modifications to the cyclohexyl group or the pyrrolidine ring affect the self-assembly behavior of these molecules in solution and in the solid state.

In the realm of host-guest chemistry, the pyrrolidine scaffold could be engineered to create a binding pocket for specific guest molecules. The introduction of recognition motifs onto the this compound framework could lead to the development of novel molecular sensors or transport systems. The basicity of the pyrrolidine nitrogen can also be modulated by substituents, which could be exploited in the design of pH-responsive supramolecular systems. nih.gov

A systematic study correlating the structural features of this compound derivatives with their supramolecular properties is a critical next step. This would involve a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling to understand and predict their assembly behavior.

Advanced Mechanistic Studies of Select Biological Interactions

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govmdpi.comwikipedia.org This underscores the potential biological significance of this compound and its analogues. To fully realize this potential, advanced mechanistic studies are required to elucidate their interactions with biological targets at a molecular level.

Future research should focus on identifying the specific proteins, enzymes, or receptors with which these compounds interact. High-throughput screening followed by detailed biophysical and biochemical assays can pinpoint their biological targets. Once a target is identified, computational methods such as molecular docking can provide initial insights into the binding mode and key interactions. nih.gov

For instance, understanding the precise orientation of the cyclohexyl group and the pyrrolidine ring within a binding site is crucial. The hydrogen bonding capacity of the amide group and the pyrrolidine nitrogen are also likely to play a significant role in target recognition. mdpi.com Site-directed mutagenesis of the target protein, coupled with binding affinity measurements of a series of this compound analogues, can experimentally validate the computationally predicted binding poses.

Moreover, investigating the conformational changes that both the ligand and the protein undergo upon binding will be essential. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide thermodynamic and kinetic data on these interactions, offering a more complete picture of the binding mechanism.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, from synthesis planning to drug discovery. Applying these powerful computational tools to the study of this compound could significantly accelerate the design and development of new derivatives with desired properties.

One key area of application is in the prediction of structure-activity relationships (SAR) and structure-property relationships (SPR). By training ML models on a dataset of this compound analogues and their corresponding experimental data (e.g., biological activity, solubility, metabolic stability), it is possible to build predictive models. These models can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity and most favorable properties.

AI can also be employed in the de novo design of novel this compound derivatives. Generative models can learn the underlying chemical patterns from existing molecules and propose new structures that are likely to be active. This approach can help to explore a much larger chemical space than would be possible through traditional medicinal chemistry approaches alone.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Transformations

The synthesis and functionalization of this compound derivatives involve complex chemical transformations. The development and application of advanced analytical techniques for the real-time monitoring of these reactions are crucial for optimizing reaction conditions, maximizing yields, and ensuring product quality.

While standard analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are indispensable for product characterization, they often provide only a snapshot of the reaction at a single point in time. acs.org In contrast, process analytical technology (PAT) tools can offer continuous, real-time insights into the reaction progress.

Future research could focus on the implementation of in-situ spectroscopic techniques, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy, to monitor the concentration of reactants, intermediates, and products as the reaction unfolds. This would enable a deeper understanding of the reaction kinetics and mechanism.

The development of novel online separation techniques, such as online high-performance liquid chromatography (HPLC), coupled with mass spectrometry, would allow for the real-time analysis of complex reaction mixtures. This would be particularly valuable for multicomponent reactions where multiple products and byproducts may be formed.

Ultimately, the data generated from these advanced analytical techniques can be used to build kinetic models of the reactions. These models can then be used to optimize reaction parameters, such as temperature, concentration, and catalyst loading, to achieve the desired outcome in the most efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexylpyrrolidine-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with cyclohexylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature control : Reactions performed at 0–25°C minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. How can the purity and identity of this compound be verified?

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>98% recommended for biological assays).

- NMR spectroscopy : Confirm structural integrity (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).

- Elemental analysis : Validate molecular composition (C, H, N) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure.

- Storage : Store in airtight containers at –20°C, away from oxidizers and moisture.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s conformational stability and bioactivity?

- Structural insights : X-ray crystallography (e.g., orthorhombic Pbca space group, unit cell dimensions: a = 9.45 Å, b = 10.86 Å, c = 21.93 Å) reveals that the cyclohexyl group induces steric hindrance, stabilizing a twisted pyrrolidine ring conformation. This impacts receptor binding by modulating hydrophobic interactions .

- SAR studies : Comparative assays with N-aryl or N-alkyl analogs show cyclohexyl derivatives exhibit higher metabolic stability but reduced solubility, requiring formulation optimization (e.g., PEG-based carriers) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

- Approaches :

- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB IDs).

- MD simulations (GROMACS) : Assess conformational dynamics over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Experimental design :

- Solubility assays : Compare results across solvents (water, PBS, DMSO) using nephelometry vs. UV-Vis.

- Bioavailability studies : Use parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models.

- Data reconciliation : Discrepancies often arise from polymorphic forms; characterize solid-state diversity via PXRD and DSC .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

- Chiral resolution : Use (S)- or (R)-pyrrolidine-2-carboxylic acid precursors.

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) to enforce stereochemical control.

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.